Barbiturate(1-) -

Barbiturate(1-)

Catalog Number: EVT-1571461
CAS Number:
Molecular Formula: C4H3N2O3-
Molecular Weight: 127.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Barbiturate(1-) is an organic anion obtained by removal of one of the methylene protons from barbituric acid. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a barbituric acid.
Source

Barbiturates are synthesized from barbituric acid, which can be obtained through the condensation of urea with malonic acid followed by cyclization. The first barbiturate, diethylbarbituric acid, was synthesized in 1864 by Adolf von Baeyer, marking the beginning of a significant class of central nervous system depressants.

Classification

Barbiturates can be classified based on their duration of action:

  • Ultra-short-acting: e.g., thiopental
  • Short-acting: e.g., pentobarbital
  • Intermediate-acting: e.g., amobarbital
  • Long-acting: e.g., phenobarbital
Synthesis Analysis

Methods

The synthesis of barbiturates typically involves several key steps:

  1. Formation of Barbituric Acid: This is achieved through the reaction of urea with malonic acid, followed by cyclization.
  2. Alkylation: Barbituric acid is then alkylated at the 5-position to produce various barbiturate derivatives. This can be accomplished using different alkyl halides or other alkylating agents.

Technical Details

In a typical synthesis:

  • Urea (1 equivalent) is reacted with malonic acid (1 equivalent) in the presence of sodium ethoxide as a base.
  • The reaction mixture is heated to promote cyclization, yielding barbituric acid.
  • Subsequent alkylation involves treating barbituric acid with an appropriate alkyl halide under basic conditions (e.g., NaOH or KOH) to yield the desired barbiturate.
Molecular Structure Analysis

Structure

Barbiturates share a common structure characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4 and an alkyl group at position 5. The general formula for barbiturates can be represented as follows:

C7H12N2O3\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3

Data

The molecular weight of barbiturates varies based on the substituents at the 5-position; for instance, diethylbarbiturate has a molecular weight of approximately 158.17 g/mol.

Chemical Reactions Analysis

Reactions

Barbiturates undergo various chemical reactions:

  1. Hydrolysis: In alkaline conditions, barbiturates can hydrolyze to yield barbituric acid and alcohol.
  2. Tautomerism: Barbiturates exhibit tautomerism between their imide and enol forms, which can influence their reactivity and biological activity.

Technical Details

The stability of barbiturates in different pH environments affects their hydrolysis rates. For example, studies have shown that certain derivatives maintain stability in alkaline conditions while others degrade more rapidly.

Mechanism of Action

Process

Barbiturates exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. They enhance GABA's inhibitory effects on neuronal excitability, leading to sedation and anxiolytic effects.

Data

Research indicates that barbiturates increase the duration that GABA receptors remain open when activated by GABA, thereby facilitating greater chloride ion influx into neurons and resulting in hyperpolarization.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Barbiturates are typically white crystalline solids.
  • Solubility: They are soluble in organic solvents such as ethanol but less soluble in water.

Chemical Properties

  • Melting Points: Vary among different derivatives; for example, phenobarbital has a melting point around 172 °C.
  • Stability: Barbiturates are generally stable under dry conditions but can degrade in the presence of moisture or extreme pH levels.
Applications

Scientific Uses

Barbiturates have been used in various scientific applications:

  • Anesthesia: Certain short-acting barbiturates are employed as anesthetic agents during surgical procedures.
  • Research: They serve as tools in neuropharmacology to study GABAergic mechanisms and neuronal excitability.
  • Therapeutics: Although less common today due to safety concerns, some long-acting barbiturates like phenobarbital are still used in managing epilepsy and other seizure disorders.
Historical Context and Evolution of Barbiturates

Origins of Barbiturate Synthesis: From Malonylurea to Clinical Derivatives

The foundational chemistry of barbiturates traces back to December 4, 1864, when German chemist Adolf von Baeyer condensed urea (from animal excrement) and malonic acid (derived from apples) to form barbituric acid (malonylurea). This date coincided with the feast day of Saint Barbara, patron saint of artillerymen, inspiring the compound's name – though alternative theories suggest it honored a woman named Barbara or referenced the "barbed" appearance of crystals [1] [3] [10]. Crucially, barbituric acid itself exhibited no central nervous system activity; its significance lay in its molecular structure as a pyrimidine trione (1,3-diazinane-2,4,6-trione) that served as the scaffold for pharmacologically active derivatives [4] [7].

For nearly four decades, barbituric acid remained a chemical curiosity until Emil Fischer (Nobel laureate in Chemistry, 1902) and Joseph von Mering modified its structure. In 1903, they synthesized diethylbarbituric acid (barbital) by adding ethyl groups at the C5 position, creating the first clinically viable barbiturate. This modification unlocked potent sedative-hypnotic properties by enhancing GABAergic neurotransmission – though GABA itself wouldn't be identified until 1950 [1] [3] [10]. The C5 position proved pivotal; subsequent substitutions with alkyl, aryl, or cycloalkenyl groups generated derivatives with varying pharmacokinetics. French chemist Edouard Grimaux's 1879 refinement of the synthetic process enabled this structural diversification [1] [3]. By the mid-20th century, over 2,500 barbiturates had been synthesized, with approximately 50 entering clinical use [3] [9].

Table 1: Key Milestones in Early Barbiturate Chemistry

YearScientist/EntityDevelopmentSignificance
1864Adolf von BaeyerSynthesis of barbituric acidCreated inactive parent compound
1879Edouard GrimauxRefined synthesis processEnabled derivative production
1903Fischer & von MeringSynthesis of barbital (Veronal®)First clinically active barbiturate
1911Hörlein/BayerSynthesis of phenobarbitalFirst anticonvulsant barbiturate
1912Bayer AGMarketed phenobarbital (Luminal®)Established epilepsy treatment

Milestones in Clinical Adoption (1904–1960s): Sedative-Hypnotic Dominance

Following its 1904 market introduction by Farbwerke Fr Bayer and Co as Veronal®, barbital revolutionized sedation practices. Its predictable hypnotic effects and oral bioavailability offered advantages over existing agents like bromides (toxic) and chloral hydrate (unpleasant taste). By 1912, phenobarbital (Luminal®) emerged, with Hauptmann demonstrating its unprecedented efficacy against epilepsy – establishing it as the first-line anticonvulsant for decades [1] [6] [10].

The 1920s–1950s witnessed explosive clinical diversification:

  • Butabarbital (1920s): Intermediate-acting sedative for anxiety [8]
  • Amobarbital (Amytal®, 1923): Popular for "truth serum" interviews and psychiatric "abreaction" therapy [4] [9]
  • Pentobarbital (Nembutal®, 1930) and secobarbital (Seconal®, 1934): Short-acting hypnotics dominated insomnia treatment [6] [10]
  • Thiopental (Pentothal®, 1934): Volwiler and Tabern's sulfur-substituted derivative enabled intravenous anesthesia induction within 30 seconds, transforming surgical practice. Lundy and Waters pioneered its clinical use, noting rapid onset via "respiratory exchange" observation [1] [7] [10].

Barbiturates permeated diverse medical domains:

  • Sleep Cures: Klaesi and Cloetta used high-dose barbiturates (e.g., Somnifen) for prolonged "sleep therapy" in schizophrenia (1920s) [1].
  • Neurology: Phenobarbital remained the anticonvulsant cornerstone until the 1970s [1] [6].
  • Anesthesia: Thiobarbiturates (thiopental, methohexital) became essential for rapid anesthetic induction and electroconvulsive therapy [1] [7].

By the 1960s, U.S. production exceeded 2,000 tons annually, reflecting their status as medical and cultural mainstays [9] [10].

Table 2: Therapeutic Applications of Major Barbiturates (1904-1960s)

BarbiturateBrand NamePrimary Clinical RoleDuration Class
BarbitalVeronal®First-line hypnoticLong-acting
PhenobarbitalLuminal®Epilepsy controlLong-acting
AmobarbitalAmytal®"Truth serum," sedationIntermediate-acting
ButabarbitalButisol®Daytime sedationIntermediate-acting
SecobarbitalSeconal®InsomniaShort-acting
PentobarbitalNembutal®Insomnia, pre-anesthesiaShort-acting
ThiopentalPentothal®IV anesthesia inductionUltra-short-acting
MethohexitalBrietal®Short procedures & ECTUltra-short-acting

Decline in Therapeutic Use: Emergence of Benzodiazepines and Safer Alternatives

The 1960s marked a pivotal shift with Leo Sternbach's 1957 discovery of chlordiazepoxide (Librium®), the first benzodiazepine. Marketed in 1960, benzodiazepines offered comparable anxiolytic and hypnotic effects with critical advantages:

  • Wider Therapeutic Index: LD50 values 10-20 times higher than effective doses, versus 3-8x for barbiturates [5] [6]
  • Reduced Respiratory Depression: Less suppression of brainstem respiratory centers [5] [8]
  • Lower Abuse Liability: Benzodiazepines caused less euphoria and had weaker reinforcement properties [3] [5]
  • Functional Antidote: Flumazenil (1980s) could reverse benzodiazepine effects; no equivalent existed for barbiturates [5] [8].

Barbiturates' inherent pharmacological liabilities drove their decline:

  • Narrow Therapeutic Window: Doses producing sedation were close to those causing coma (e.g., secobarbital's therapeutic index: 3-4 vs. diazepam's 20-100) [3] [8].
  • Enzyme Induction: Chronic use upregulated hepatic CYP450 isoforms (e.g., CYP2C9, CYP3A4), accelerating metabolism of warfarin, oral contraceptives, and digoxin – leading to therapeutic failures [6] [8].
  • Tolerance and Dependence: Physical dependence occurred within weeks, with severe withdrawal syndromes (seizures, delirium) upon discontinuation. By 1950, laboratory studies confirmed barbiturate addiction potential [3] [9].
  • Drug Interactions: Synergistic CNS depression with alcohol or opioids caused fatal overdoses (e.g., Marilyn Monroe, 1962) [6] [9].

By the 1980s, benzodiazepines captured >90% of the sedative-hypnotic market. Barbiturate use contracted to niche applications:

  • Epilepsy: Phenobarbital remains WHO-recommended for neonatal seizures and resource-limited settings due to low cost [1] [6] [8].
  • Anesthesia: Methohexital is preferred for electroconvulsive therapy for its rapid offset; thiopental (where available) aids rapid-sequence induction [7] [8].
  • Neuroprotection: High-dose pentobarbital mitigates intracranial hypertension in refractory traumatic brain injury [1] [6].
  • Emergency Medicine: Phenobarbital serves as an alternative for alcohol withdrawal during benzodiazepine shortages [2].

Properties

Product Name

Barbiturate(1-)

IUPAC Name

2,4-dioxo-1H-pyrimidin-6-olate

Molecular Formula

C4H3N2O3-

Molecular Weight

127.08 g/mol

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-1

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-M

SMILES

C1=C(NC(=O)NC1=O)[O-]

Canonical SMILES

C1=C(NC(=O)NC1=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.